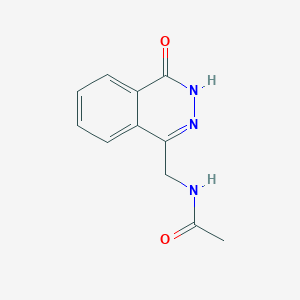
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
描述
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.229. It is known for its unique structure, which includes a phthalazinone core and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)12-6-10-8-4-2-3-5-9(8)11(16)14-13-10/h2-5H,6H2,1H3,(H,12,15)(H,14,16) |
InChI 键 |
SQMBBCLROQYRFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic catalysts like sulfuric acid may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives
Reduction: Reduction reactions can lead to the formation of dihydro derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield phthalazinone derivatives
Reduction: Can produce dihydrophthalazinone derivatives
Substitution: Results in various substituted phthalazinone compounds
科学研究应用
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme inhibition: May inhibit certain enzymes involved in metabolic pathways
Receptor binding: Could bind to specific receptors, altering cellular signaling pathways
相似化合物的比较
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can be compared with other phthalazinone derivatives, such as:
Phthalazinone: The parent compound, which lacks the acetamide group
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]BENZAMIDE: A similar compound with a benzamide group instead of an acetamide group
The uniqueness of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE lies in its specific structure, which may confer distinct biological and chemical properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


